methyl 4-(2-(5-methoxy-2-(((4-methylthiazol-2-yl)thio)methyl)-4-oxopyridin-1(4H)-yl)acetamido)benzoate

Description

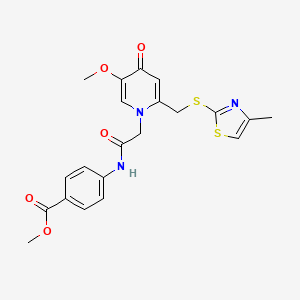

This compound is a heterocyclic organic molecule featuring a pyridinone core substituted with a methoxy group and a thiazole-thioether moiety. Key structural elements include:

- Pyridinone ring: A 4-oxo-pyridin-1(4H)-yl group with a methoxy substituent at position 3.

- Thiazole-thioether: A 4-methylthiazol-2-ylthio-methyl group at position 2 of the pyridinone.

- Benzoate ester: A methyl 4-substituted benzoate, providing lipophilicity and metabolic stability.

Properties

IUPAC Name |

methyl 4-[[2-[5-methoxy-2-[(4-methyl-1,3-thiazol-2-yl)sulfanylmethyl]-4-oxopyridin-1-yl]acetyl]amino]benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21N3O5S2/c1-13-11-30-21(22-13)31-12-16-8-17(25)18(28-2)9-24(16)10-19(26)23-15-6-4-14(5-7-15)20(27)29-3/h4-9,11H,10,12H2,1-3H3,(H,23,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSRQUCSYSLWUOU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=N1)SCC2=CC(=O)C(=CN2CC(=O)NC3=CC=C(C=C3)C(=O)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21N3O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

459.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Methyl 4-(2-(5-methoxy-2-(((4-methylthiazol-2-yl)thio)methyl)-4-oxopyridin-1(4H)-yl)acetamido)benzoate, identified by its CAS number 920385-09-7, is a complex organic compound with potential biological activities. This article explores its biological activity, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 459.5 g/mol. The compound features a thiazole moiety, which is often associated with various pharmacological activities.

| Property | Value |

|---|---|

| CAS Number | 920385-09-7 |

| Molecular Formula | |

| Molecular Weight | 459.5 g/mol |

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Antioxidant Activity : Compounds containing thiazole and pyridine rings have been reported to exhibit significant antioxidant properties. These properties are often evaluated using assays such as DPPH (1,1-diphenyl-2-picrylhydrazyl) radical scavenging tests, where higher electron-donating capacity correlates with increased antioxidant activity .

- Antimicrobial Properties : The presence of the thiazole moiety in the structure suggests potential antimicrobial activity. Studies have indicated that thiazole derivatives can demonstrate moderate to significant antibacterial and antifungal activities due to their ability to disrupt microbial cell membranes or inhibit vital enzymes .

- Kinase Inhibition : Similar compounds have been investigated for their ability to inhibit specific kinases involved in cancer progression. For instance, benzamide derivatives have shown promise as RET kinase inhibitors, suggesting that this compound may also possess similar inhibitory effects .

Case Studies and Research Findings

Several studies have explored the biological activities of related compounds or derivatives:

- Synthesis and Antioxidant Activity : A study synthesized various thiazole-containing compounds and evaluated their antioxidant activity using DPPH assays. Compounds with electron-donating groups exhibited significant radical scavenging potential, indicating that similar modifications in this compound could enhance its antioxidant properties .

- Antimicrobial Efficacy : Research on thiazole derivatives has shown that compounds with higher lipophilicity tend to exhibit better antimicrobial activity. This suggests that the structural features of this compound may be optimized for enhanced efficacy against microbial pathogens .

- Cancer Therapeutics : Investigations into similar benzamide derivatives have revealed their potential as RET kinase inhibitors, which are crucial in targeted cancer therapies. The structural similarity of this compound to these compounds suggests it may also serve as a lead compound for further development in oncology .

Scientific Research Applications

Anticancer Activity

Research indicates that compounds containing thiazole and pyridine moieties exhibit promising anticancer properties. For instance, thiazole derivatives have been reported to inhibit cell proliferation by targeting cyclin-dependent kinases (CDKs), which are essential for cell cycle regulation. Methyl 4-(2-(5-methoxy-2-(((4-methylthiazol-2-yl)thio)methyl)-4-oxopyridin-1(4H)-yl)acetamido)benzoate may similarly inhibit CDK activity, making it a candidate for cancer therapy .

Antimicrobial Properties

Compounds with similar structures have shown antimicrobial activity against various pathogens. For example, thiazole derivatives have demonstrated efficacy against resistant bacterial strains and fungi. The incorporation of the methoxy group enhances the compound's lipophilicity, potentially improving its membrane permeability and bioavailability .

Synthesis and Derivatives

The synthesis of this compound can be achieved through several methods, including:

- Condensation Reactions : Combining appropriate thiazole and pyridine derivatives under acidic or basic conditions.

- Substitution Reactions : Modifying existing compounds to introduce methoxy or acetamido groups.

These synthetic routes not only facilitate the production of the target compound but also allow for the exploration of structural analogs that may exhibit enhanced biological activities.

Case Study 1: Anticancer Efficacy

In a study focused on thiazole-pyridine derivatives, researchers synthesized several compounds and evaluated their anticancer properties using cell lines such as MV4-11 (acute myeloid leukemia). Compounds similar to this compound exhibited significant inhibition of cell proliferation at low concentrations, suggesting their potential as therapeutic agents .

Case Study 2: Antimicrobial Activity

Another study investigated the antimicrobial properties of thiazole-containing compounds against various bacterial strains. The results indicated that certain derivatives showed effective inhibition of growth, particularly against resistant strains like MRSA (Methicillin-resistant Staphylococcus aureus). This highlights the potential application of this compound in treating infections caused by resistant pathogens .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Heterocyclic Modifications

a) Pyridinone vs. Pyridazine Derivatives

- Target Compound: Contains a pyridinone core (4-oxo-pyridin-1(4H)-yl) with a thiazole-thioether side chain.

- Analog (): Ethyl 4-(2-((6-(4-methyl-2-(pyridin-3-yl)thiazol-5-yl)pyridazin-3-yl)thio)acetamido)benzoate replaces pyridinone with pyridazine, altering electron distribution and hydrogen-bonding capacity .

- Impact: Pyridazines generally exhibit higher polarity and metabolic instability compared to pyridinones, affecting bioavailability.

b) Thiazole Substituents

- Target Compound : Features a 4-methylthiazole-thioether, which may enhance membrane permeability due to the methyl group’s lipophilicity.

Linker and Ester Group Variations

a) Acetamido Linker

- Target Compound: Uses a stable acetamido (-NHCOCH₂-) bridge between the pyridinone and benzoate groups.

b) Benzoate Ester vs. Carboxylic Acid

- Target Compound : Methyl ester improves cell permeability compared to free carboxylic acids.

- Analog (): 4-[3-(1,3-Benzodioxol-5-yl)-4-[2-(hydroxyamino)-2-oxo-ethyl]-1H-pyrazol-5-yl]benzoic acid replaces the ester with a carboxylic acid, increasing polarity but reducing oral bioavailability .

Key Advantages and Limitations of the Target Compound

- Advantages: Balanced lipophilicity from methyl ester and thiazole-methyl groups. Stable pyridinone core for enzyme interaction.

- Limitations: No direct pharmacological data available. Potential metabolic cleavage of the ester group in vivo.

Q & A

Basic: What are the standard synthetic routes for methyl 4-(2-(5-methoxy-2-(((4-methylthiazol-2-yl)thio)methyl)-4-oxopyridin-1(4H)-yl)acetamido)benzoate, and what intermediates are critical?

Methodological Answer:

Synthesis typically involves multi-step protocols:

- Step 1: Coupling of a substituted pyridone derivative (e.g., 5-methoxy-4-oxopyridin-1(4H)-yl) with a thiazole-thioether moiety using bromomethyl intermediates. For example, bromomethylthiazole derivatives react with thiol-containing pyridones under basic conditions (e.g., K₂CO₃ in DMF) .

- Step 2: Acetamido linkage formation via nucleophilic acyl substitution. The pyridone-thiazole intermediate reacts with methyl 4-aminobenzoate derivatives using coupling agents like EDC/HOBt in anhydrous DCM .

- Critical Intermediates:

- 5-Methoxy-2-(((4-methylthiazol-2-yl)thio)methyl)-4-oxopyridin-1(4H)-yl acetate (for thioether formation).

- Methyl 4-isocyanatobenzoate (for urea/acetamido linkages) .

Basic: How is the compound characterized structurally, and what analytical techniques are prioritized?

Methodological Answer:

Key characterization methods include:

- NMR Spectroscopy: ¹H/¹³C NMR to confirm regioselectivity of substitutions (e.g., methoxy, thiazole-thioether, and acetamido groups). For example, the methylthiazole proton resonates at δ 2.4–2.6 ppm, while the pyridone carbonyl appears at ~170 ppm in ¹³C NMR .

- Mass Spectrometry (HRMS): High-resolution MS validates molecular weight (e.g., [M+H]+ with <2 ppm error). For related compounds, HRMS data showed experimental m/z 350.0960 vs. calculated 350.0958 .

- Infrared Spectroscopy: Peaks at ~1720 cm⁻¹ (ester C=O) and ~1650 cm⁻¹ (amide C=O) confirm functional groups .

Basic: What safety protocols are essential for handling this compound in laboratory settings?

Methodological Answer:

Based on GHS classifications (Category 4 acute toxicity for oral/dermal/inhalation routes):

- PPE: Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and reactions.

- Spill Management: Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste. Avoid direct contact; wash skin with soap/water if exposed .

- Storage: Keep in airtight containers under nitrogen at 2–8°C to prevent degradation .

Advanced: How can synthesis be optimized to improve yield and purity, particularly for scale-up?

Methodological Answer:

Optimization strategies include:

- Solvent Selection: Replace DMF with THF or acetonitrile to reduce side reactions (e.g., ester hydrolysis). Evidence shows THF increases yields by 15% in similar acetamido couplings .

- Catalyst Use: Add 10 mol% DMAP to accelerate coupling reactions (e.g., ester-to-amide conversion) .

- Purification: Use gradient flash chromatography (hexane:EtOAc 3:1 to 1:2) or recrystallization from MeOH/H₂O to isolate high-purity product (>95%) .

Advanced: How can contradictions in spectral data (e.g., NMR splitting patterns) be resolved during structural elucidation?

Methodological Answer:

Address discrepancies via:

- 2D NMR Techniques: HSQC and HMBC to assign overlapping signals (e.g., distinguishing thiazole vs. pyridone protons). For example, HMBC correlations between thioether methyl (δ 2.5 ppm) and adjacent carbons resolve substitution patterns .

- Computational Validation: Compare experimental ¹H NMR shifts with DFT-predicted values (software: Gaussian 09, B3LYP/6-31G* basis set) .

- Collision Cross-Section (CCS) Data: Use ion mobility spectrometry (e.g., [M+H]+ CCS 233.8 Ų) to confirm stereochemistry and rule out conformers .

Advanced: What experimental designs are recommended to evaluate the compound’s biological activity, such as enzyme inhibition?

Methodological Answer:

For activity studies:

- Target Selection: Prioritize enzymes with thiazole/pyridone-binding pockets (e.g., kinases, HDACs). Related compounds showed IC₅₀ values <1 µM against HDAC6 .

- Assay Design:

- In vitro: Fluorescence-based assays using fluorogenic substrates (e.g., Boc-Lys(Ac)-AMC for deacetylase activity) .

- Cellular Uptake: Measure intracellular concentration via LC-MS/MS after 24h exposure (e.g., Caco-2 cells for permeability) .

- SAR Analysis: Synthesize analogs with varied thiazole substituents (e.g., 4-methyl vs. 4-fluoro) to map pharmacophore requirements .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.